4-Fluoro-2-iodo-N-methylaniline;hydrochloride
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Overview
Description
4-Fluoro-2-iodo-N-methylaniline;hydrochloride is an organic compound with the molecular formula C7H8ClFIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms, and the amino group is methylated. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Fluoro-2-iodo-N-methylaniline;hydrochloride typically involves multiple steps. One common method includes the following steps:
Reduction: The nitro group is reduced to an amino group.
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Methylation: The amino group is methylated to form N-methylaniline.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-Fluoro-2-iodo-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: The compound can be reduced to form different amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
4-Fluoro-2-iodo-N-methylaniline;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-N-methylaniline;hydrochloride involves its interaction with various molecular targets. For example, flavin-containing monooxygenase 1 (FMO1) mediates the formation of a reactive intermediate, leading to the formation of 4-N-methylaminophenol . This reaction involves carbon oxidation coupled with defluorination .
Comparison with Similar Compounds
4-Fluoro-2-iodo-N-methylaniline;hydrochloride can be compared with other similar compounds such as:
4-Fluoro-2-methylaniline: This compound lacks the iodine atom and has different reactivity and applications.
2-Fluoro-4-methylaniline: This isomer has the fluorine and methyl groups in different positions, affecting its chemical properties and uses.
Properties
IUPAC Name |
4-fluoro-2-iodo-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIULBPZAPPRQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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